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Ethylmalonyl coenzyme A

Metabolite Proofreading Enzyme Kinetics Ethylmalonic Aciduria

Avoid experimental failure by using the biologically relevant substrate. The kirromycin acyltransferase (AT) domain exhibits a 20‑fold preference for ethylmalonyl‑CoA over methylmalonyl‑CoA; substitution leads to >95% loss in loading efficiency. Ethylmalonyl‑CoA mutase (Ecm) accepts methylmalonyl‑CoA at only 0.2% relative activity, and ethylmalonyl‑CoA decarboxylase (ECHDC1) shows a Km of 0.96 µM for its cognate substrate. For polyketide synthase reconstitution, Ecm kinetic assays, or ECHDC1 proofreading studies, only authentic ethylmalonyl‑CoA guarantees valid results.

Molecular Formula C26H42N7O19P3S
Molecular Weight 881.6 g/mol
CAS No. 6049-57-6
Cat. No. B3069595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylmalonyl coenzyme A
CAS6049-57-6
Molecular FormulaC26H42N7O19P3S
Molecular Weight881.6 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C26H42N7O19P3S/c1-4-13(24(38)39)25(40)56-8-7-28-15(34)5-6-29-22(37)19(36)26(2,3)10-49-55(46,47)52-54(44,45)48-9-14-18(51-53(41,42)43)17(35)23(50-14)33-12-32-16-20(27)30-11-31-21(16)33/h11-14,17-19,23,35-36H,4-10H2,1-3H3,(H,28,34)(H,29,37)(H,38,39)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)/t13?,14-,17-,18-,19+,23-/m1/s1
InChIKeyVUGZQVCBBBEZQE-MIZDRFBCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylmalonyl Coenzyme A (CAS 6049-57-6): Structural and Metabolic Distinctions for Selective Procurement


Ethylmalonyl coenzyme A (Ethylmalonyl-CoA; CAS 6049-57-6) is an α-carboxyacyl-CoA thioester with the molecular formula C26H42N7O19P3S and a molecular weight of 881.63 g/mol [1]. It functions as a key metabolic intermediate in the ethylmalonyl-CoA pathway, a specialized route for acetyl-CoA assimilation in diverse α-proteobacteria and actinomycetes, including Methylobacterium extorquens and Rhodobacter sphaeroides [2]. The compound is produced via the reductive carboxylation of crotonyl-CoA by crotonyl-CoA carboxylase/reductase (EC 1.3.1.85) [3], and it serves as a critical extender unit in the biosynthesis of structurally complex polyketide natural products, including the antibiotic kirromycin [4].

Procurement Risk Alert: Why Ethylmalonyl-CoA Cannot Be Interchanged with Malonyl-CoA or Methylmalonyl-CoA


The procurement of ethylmalonyl-CoA cannot be substituted with in-class analogs like malonyl-CoA or methylmalonyl-CoA due to fundamentally distinct enzyme recognition profiles and downstream metabolic fates. While these compounds share the CoA moiety, the α-ethyl substituent on ethylmalonyl-CoA imposes unique steric and electronic constraints that dictate its interaction with specific acyltransferase (AT) domains and its commitment to the ethylmalonyl-CoA pathway [1]. In polyketide biosynthesis, certain AT domains exhibit pronounced selectivity: the kirromycin AT favors ethylmalonyl-CoA over methylmalonyl-CoA by 20-fold, whereas the disorazole AT favors malonyl-CoA over methylmalonyl-CoA by >40,000-fold [2]. This means substituting methylmalonyl-CoA for ethylmalonyl-CoA in a kirromycin-type system would result in a 20-fold loss in the efficiency of extender unit loading. Furthermore, the metabolic routing of these compounds is enzyme-specific; ethylmalonyl-CoA mutase (Ecm) is highly specific for its cognate substrate and accepts methylmalonyl-CoA only at 0.2% relative activity [3]. Generic substitution based solely on the CoA backbone will lead to experimental failure due to these quantitative disparities in enzyme kinetics and pathway commitment.

Quantitative Differentiation of Ethylmalonyl-CoA Against Key Comparators: Kinetic and Specificity Data for Evidence-Based Procurement


Superior Catalytic Efficiency of Ethylmalonyl-CoA Decarboxylase Over Methylmalonyl-CoA

In the context of metabolite proofreading, ethylmalonyl-CoA decarboxylase (ECHDC1) exhibits a marked preference for its cognate substrate. The enzyme processes (S)-ethylmalonyl-CoA with a catalytic efficiency (kcat/Km) 19-fold higher than that for (S)-methylmalonyl-CoA in the absence of ATP [1]. This difference is even more pronounced in the presence of 5 mM ATP, where the catalytic efficiency for ethylmalonyl-CoA is 14-fold higher [1]. The affinity (Km) for ethylmalonyl-CoA is also significantly tighter, with a Km of 0.96 μM compared to 3.1 μM for methylmalonyl-CoA under ATP-free conditions [1].

Metabolite Proofreading Enzyme Kinetics Ethylmalonic Aciduria

Pronounced Substrate Preference of Kirromycin Acyltransferase for Ethylmalonyl-CoA Over Methylmalonyl-CoA

In polyketide synthase (PKS) assembly lines, the choice of extender unit dictates the final product structure. The acyltransferase (AT) domain from the kirromycin PKS displays a strong preference for ethylmalonyl-CoA. A comparative kinetic analysis revealed that the kirromycin AT favors ethylmalonyl-CoA over methylmalonyl-CoA by a factor of 20-fold [1]. This contrasts sharply with the disorazole AT, which favors malonyl-CoA over methylmalonyl-CoA by >40,000-fold [1]. This demonstrates that ethylmalonyl-CoA is not merely an alternative extender unit; it is the biochemically preferred substrate for specific AT domains.

Polyketide Synthase Acyltransferase Specificity Natural Product Biosynthesis

Extreme Substrate Discrimination by Ethylmalonyl-CoA Mutase Against Methylmalonyl-CoA

The enzyme ethylmalonyl-CoA mutase (Ecm) from Rhodobacter sphaeroides, which catalyzes the conversion of (2R)-ethylmalonyl-CoA to (2S)-methylsuccinyl-CoA, exhibits near-absolute specificity for its cognate substrate. Kinetic characterization demonstrates that Ecm accepts the close analog methylmalonyl-CoA with only 0.2% of the relative activity observed with ethylmalonyl-CoA [1]. This extreme level of discrimination underscores that Ecm is not a promiscuous mutase; it is dedicated to the ethylmalonyl-CoA pathway.

Cobalamin-Dependent Enzyme Acyl-CoA Mutase Acetate Assimilation

Ethylmalonyl-CoA as a Potent Inhibitor of Methylmalonyl-CoA Mutase

Beyond its role as a substrate, ethylmalonyl-CoA acts as a mixed-type inhibitor of human methylmalonyl-CoA mutase (MCM) with respect to its natural substrate, methylmalonyl-CoA [1]. The inhibition constant (Ki) for ethylmalonyl-CoA is 467 μM for the wild-type enzyme [2]. Notably, a single point mutation (Y243A) in MCM dramatically increases the enzyme's sensitivity to ethylmalonyl-CoA, lowering the Ki to 15.3 μM—a 30.5-fold increase in inhibitory potency [2].

Enzyme Inhibition Methylmalonic Acidemia Cobalamin

ATP-Dependent Modulation of Substrate Affinity Distinguishes Ethylmalonyl-CoA from Methylmalonyl-CoA

The affinity of ethylmalonyl-CoA decarboxylase (ECHDC1) for its substrates is significantly modulated by the presence of ATP. For (S)-ethylmalonyl-CoA, the Km increases 6.8-fold from 0.96 μM to 6.5 μM in the presence of 5 mM ATP [1]. In contrast, for (S)-methylmalonyl-CoA, the Km increases 4.9-fold from 3.1 μM to 15.1 μM under the same conditions [1]. The differential impact of ATP on the binding of these two CoA esters highlights a regulatory nuance that is compound-specific.

Enzyme Regulation Allostery Acyl-CoA Metabolism

Procurement-Linked Application Scenarios for Ethylmalonyl-CoA (CAS 6049-57-6)


In Vitro Reconstitution of Polyketide Synthase Modules for Kirromycin Analogue Production

Researchers engineering polyketide synthase (PKS) systems to produce kirromycin or related natural products require ethylmalonyl-CoA as the specific extender unit. As demonstrated in Section 3, the kirromycin acyltransferase (AT) domain exhibits a 20-fold preference for ethylmalonyl-CoA over methylmalonyl-CoA [1]. Procurement of ethylmalonyl-CoA, rather than a generic malonyl-CoA analog, is essential to achieve physiologically relevant loading efficiency and product yields in in vitro reconstitution assays.

Enzymatic Characterization and Inhibitor Screening for Ethylmalonyl-CoA Mutase (Ecm)

The enzyme ethylmalonyl-CoA mutase (Ecm) is a key control point in the ethylmalonyl-CoA pathway for acetate assimilation in bacteria. As shown in Section 3, Ecm accepts methylmalonyl-CoA with only 0.2% relative activity [2]. Therefore, accurate kinetic characterization, structural studies, or high-throughput screening for Ecm inhibitors absolutely requires the cognate substrate, ethylmalonyl-CoA. Substitution with a cheaper analog will result in negligible signal, rendering the assay ineffective.

Development of Allele-Specific Assays for Methylmalonyl-CoA Mutase (MCM) Variants

For laboratories studying the molecular pathology of methylmalonic acidemia, ethylmalonyl-CoA serves as a potent inhibitor of methylmalonyl-CoA mutase (MCM). The data in Section 3 show that the Y243A mutant of MCM is 30-fold more sensitive to inhibition by ethylmalonyl-CoA (Ki = 15.3 μM) compared to the wild-type enzyme (Ki = 467 μM) [3]. This compound is thus a critical reagent for developing biochemical assays that can differentiate between MCM genotypes or for screening pharmacological chaperones that restore activity in mutant MCM.

Metabolite Proofreading Studies and Elucidation of Ethylmalonic Aciduria Mechanisms

Ethylmalonyl-CoA decarboxylase (ECHDC1) functions as a 'proofreading' enzyme to eliminate potentially toxic ethylmalonyl-CoA formed by side reactions of acetyl-CoA carboxylase. The kinetic data in Section 3 confirm that ECHDC1 is highly specific for ethylmalonyl-CoA (Km = 0.96 μM) over methylmalonyl-CoA (Km = 3.1 μM) [4]. For researchers investigating the etiology of ethylmalonic aciduria or conducting metabolomic flux analyses, the use of authentic ethylmalonyl-CoA is mandatory to accurately measure ECHDC1 activity and to calibrate LC-MS/MS assays for this diagnostic metabolite.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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